2,4-Xylidine-d6
Description
Design and Execution of Deuterium (B1214612) Incorporation into Aromatic Systems
The introduction of deuterium into an aromatic ring, such as in the precursor to 2,4-Xylidine, requires carefully designed strategies to ensure the deuterium atoms are placed at the desired positions.
Achieving regioselectivity—the control of where the deuterium atoms are placed on the aromatic ring—is paramount. For precursors to 2,4-xylidine, such as 2,4-dimethylnitrobenzene, several methods can be employed. One common approach is acid-catalyzed hydrogen-deuterium (H/D) exchange. researchgate.net In this method, a strong acid in the presence of a deuterium source like deuterium oxide (D₂O) facilitates the replacement of aromatic protons. researchgate.net The directing effects of the existing methyl and nitro groups on the aromatic ring influence the positions that are most susceptible to deuteration.
Another powerful technique is transition-metal-catalyzed deuteration. snnu.edu.cn Catalysts based on metals like palladium, platinum, iridium, or silver can activate specific C-H bonds on the aromatic ring, enabling their exchange with deuterium from a deuterium source. snnu.edu.cnrsc.orgnih.gov For instance, silver-catalyzed deuteration has been shown to be effective for electron-rich arenes and heteroarenes, achieving good to excellent deuterium incorporation at specific positions. rsc.orgrsc.org The choice of catalyst and reaction conditions can be tuned to favor deuteration at the desired ortho and para positions relative to the activating groups on the precursor molecule.
The conversion of a deuterated precursor, like deuterated 2,4-dimethylnitrobenzene, to 2,4-Xylidine-d6 is typically achieved through a reduction of the nitro group to an amino group. A common method for this transformation is catalytic hydrogenation. google.comgoogle.com In this process, the deuterated nitro compound is reacted with a reducing agent, such as hydrogen gas (H₂) or a hydrogen donor, in the presence of a metal catalyst like nickel or palladium. google.comgoogle.com It is crucial that the deuteration of the aromatic ring is stable under these reduction conditions and that no significant back-exchange of deuterium for hydrogen occurs.
Alternatively, methods for the direct deuteration of amines are being developed. nih.gov For example, organophotocatalytic methods using visible light and D₂O as the deuterium source can directly deuterate unmasked primary amines. nih.gov These methods often proceed through the formation of an α-amino radical, followed by H/D exchange. nih.gov
Advanced Synthetic Routes to this compound
To meet the stringent requirements of research applications, advanced synthetic routes are employed to maximize deuteration levels and chemical purity.
A robust multi-step synthesis is often necessary to produce this compound with high isotopic enrichment. A typical sequence begins with the nitration of m-xylene (B151644) to produce 2,4-dimethylnitrobenzene. wikipedia.org This precursor is then subjected to a regioselective deuteration process as described previously. Following deuteration, the nitro group is reduced to an amine to yield the final product, this compound. google.com Each step must be optimized to ensure high yields and to preserve the isotopic labeling achieved in the previous step. Continuous flow microreactor systems are also being explored for multi-step syntheses, offering precise control over reaction parameters and potentially higher selectivity. semanticscholar.org
| Step | Reaction | Key Considerations |
| 1 | Nitration of m-xylene | Control of reaction conditions to favor the desired 2,4-dinitro isomer. |
| 2 | Deuteration of 2,4-dimethylnitrobenzene | Choice of deuteration agent and catalyst for regioselectivity and high incorporation. |
| 3 | Reduction of deuterated 2,4-dimethylnitrobenzene | Mild reduction conditions to prevent D/H back-exchange. |
Table 1: Illustrative Multi-Step Synthesis of this compound
After synthesis, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and partially deuterated species. Common purification techniques include distillation and chromatography. The purity of the final compound is then rigorously assessed. industry.gov.au
Assessment of Isotopic Purity and Labeling Efficiency
Determining the isotopic purity and the efficiency of deuterium labeling is a critical final step. This ensures the reliability of the deuterated standard in subsequent applications.
Several analytical techniques are employed for this purpose. High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment of deuterated compounds. rsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified, allowing for the calculation of the percentage of deuterium incorporation. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is also indispensable. ¹H NMR can be used to determine the positions of any remaining protons, thus confirming the locations of deuterium incorporation. rsc.org The integration of the proton signals relative to an internal standard provides a quantitative measure of the degree of deuteration. rsc.org
The combination of both MS and NMR provides a comprehensive evaluation of both the isotopic purity and the structural integrity of the synthesized this compound. rsc.orgrsc.org
| Analytical Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, percentage of deuterium incorporation. nih.gov |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Positions and relative amounts of residual protons. rsc.org |
| ²H Nuclear Magnetic Resonance (²H NMR) | Direct detection and quantification of deuterium at specific sites. |
Table 2: Techniques for Assessing Isotopic Purity
Analysis of Deuterated 2,4-Xylidine: Synthesis and Isotopic Purity
The deuterated aromatic amine, this compound, serves as a crucial internal standard in mass spectrometry-based quantitative analyses and in studies elucidating metabolic pathways. rsc.orgnih.govcaymanchem.com Its synthesis and the rigorous confirmation of its isotopic purity are paramount to ensure the accuracy and reliability of such applications. This article focuses on the synthetic methodologies for incorporating deuterium into the 2,4-xylidine structure and the analytical techniques used to verify the deuterium content and its specific placement within the molecule.
1 Synthetic Methodologies and Isotopic Incorporation Strategies
The preparation of this compound, where the deuterium atoms are located on the two methyl groups, typically involves the use of deuterated precursors. One common strategy is the reduction of a nitrated precursor, 2,4-dimethylnitrobenzene. google.comgoogle.com The synthesis of the deuterated analog would necessitate starting with a deuterated version of m-xylene to produce deuterated 2,4-dimethylnitrobenzene, which is then hydrogenated to yield this compound.
Another prominent method for introducing deuterium into aromatic amines is through hydrogen-deuterium (H-D) exchange reactions. resolvemass.caacs.org These reactions can be catalyzed by acids or metals. resolvemass.caresearchgate.netresearchgate.net For instance, acid-catalyzed deuteration using deuterated trifluoroacetic acid or strong acids like DCl can achieve high levels of deuterium incorporation in anilines, often at elevated temperatures. researchgate.net Metal catalysts, such as platinum or palladium, can also facilitate H-D exchange, with deuterium oxide (D2O) often serving as the deuterium source. resolvemass.carroij.com The choice of catalyst and reaction conditions can influence the position and extent of deuterium labeling. niscpr.res.inacs.org For labeling the methyl groups specifically, as in this compound, synthesis would likely start from a precursor where the methyl groups are already deuterated, for example, by using deuterated methylating agents.
A general procedure for the synthesis of 2,4-xylidine involves the nitration of m-xylene followed by hydrogenation. wikipedia.org To synthesize the d6 variant, a similar pathway would be followed, starting with deuterated m-xylene.
2 Analytical Techniques for Quantitative Deuterium Content Determination
The determination of the isotopic purity and deuterium content of this compound is critical. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the isotopic enrichment of deuterated compounds. rsc.orgresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the presence and relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined. researchgate.netspectroscopyonline.com For this compound, the mass spectrum would show a significant increase in molecular weight compared to its non-deuterated counterpart. The distribution of isotopic peaks can be used to calculate the percentage of deuterium incorporation. rsc.orgresearchgate.net Liquid chromatography coupled with HRMS (LC-HRMS) can further separate the deuterated compound from any non-deuterated impurities before mass analysis, enhancing the accuracy of the purity assessment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is invaluable for confirming the positions of the deuterium labels. rsc.orglibretexts.org While ¹H NMR is used to detect the presence of any residual protons, ²H (deuterium) NMR directly observes the deuterium nuclei, confirming their presence and chemical environment. niscpr.res.in The absence of proton signals in the methyl regions (around 2-3 ppm) of the ¹H NMR spectrum of this compound would indicate successful deuteration at these positions. Quantitative NMR (qNMR) techniques can also be employed to determine the isotopic purity by comparing the integrals of the residual proton signals to a known internal standard. sigmaaldrich.com
Properties
CAS No. |
1071170-27-8 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
127.22 |
IUPAC Name |
2,4-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3 |
InChI Key |
CZZZABOKJQXEBO-WFGJKAKNSA-N |
SMILES |
CC1=CC(=C(C=C1)N)C |
Synonyms |
2,4-Dimethylaniline-d6; 1-Amino-2,4-dimethylbenzene-d6; 2,4-Dimethylaniline-d6; 2,4-Dimethylbenzenamine-d6; 2,4-Dimethylphenylamine-d6; 2,4-Xylylamine-d6; 4-Amino-1,3-dimethylbenzene-d6; 4-Amino-1,3-xylene-d6; NSC 7640-d6; m-Xylidine-d6 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies
3 Positional Isotopic Homogeneity Analysis
¹H NMR Spectroscopy: As mentioned, the absence of signals in the methyl proton region of the ¹H NMR spectrum is a strong indicator of deuteration at these sites. Any remaining small signals can be integrated to quantify the level of residual protons.
¹³C NMR Spectroscopy: Carbon-13 NMR can also be used to confirm the position of deuteration. The carbon signals of the deuterated methyl groups (CD₃) will appear as multiplets due to coupling with deuterium (B1214612) (which has a nuclear spin of 1), and their chemical shifts will be slightly different from those of the corresponding protonated methyl groups (CH₃). researchgate.net
Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) can provide further evidence for the location of the deuterium labels. researchgate.net By fragmenting the parent ion of 2,4-Xylidine-d6 and analyzing the masses of the resulting fragment ions, it is possible to deduce the positions of the deuterium atoms. For example, fragmentation patterns involving the loss of a methyl group would show a loss of a CD₃ group (mass of 18) instead of a CH₃ group (mass of 15), confirming deuteration of the methyl groups.
The combination of these analytical techniques provides a comprehensive evaluation of the isotopic purity and positional integrity of this compound, ensuring its suitability for its intended applications. rsc.org
Table of Research Findings on Analytical Techniques for Deuterated Compounds
| Analytical Technique | Application | Key Findings | Citations |
|---|---|---|---|
| LC-ESI-HR-MS | Isotopic enrichment and structural integrity | A strategy to determine isotopic enrichment by integrating isotopic ions. | rsc.org |
| NMR Spectroscopy | Structural integrity and positional analysis | Confirms the positions of labeled atoms and provides insights into relative isotopic purity. Can differentiate between isotopes due to specific absorption frequencies. | rsc.orglibretexts.org |
| ¹H NMR | Quantitative deuterium content | Comparison of signal integrations between deuterated and non-deuterated samples allows for calculation of deuterium incorporation. | niscpr.res.in |
| Mass Spectrometry | Confirmation of deuteration | Shows the expected isotopic mass increase. | |
| ESI-HRMS | Isotopic purity characterization | Rapid, highly sensitive method with very low sample consumption. | researchgate.net |
| ¹³C NMR | Positional isotopic analysis | Deuterated carbons show characteristic multiplets due to C-D coupling. | researchgate.net |
| ²H NMR | Direct detection of deuterium | Directly observes deuterium nuclei, confirming their presence and chemical environment. | niscpr.res.in |
Table of Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| 2,4-Xylidine | |
| This compound | |
| m-Xylene (B151644) | |
| 2,4-Dimethylnitrobenzene | |
| Deuterium Oxide (D2O) | |
| Deuterated Trifluoroacetic Acid | |
| DCl | |
| Platinum |
Advanced Spectroscopic Characterization and Elucidation of Isotopic Effects
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compounds
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. In the case of isotopically labeled compounds like 2,4-Xylidine-d6, specific NMR methods are employed to verify the position of the deuterium (B1214612) labels, assess isotopic purity, and understand the impact of deuterium on the magnetic environment of nearby nuclei.
Deuterium NMR (²H NMR) for Labeling Site Confirmation
Deuterium NMR (²H or D-NMR) is the most direct method for observing deuterium nuclei. wikipedia.org Since the deuterium nucleus possesses a spin (I=1), it is NMR active, although it resonates at a much lower frequency compared to protons. wikipedia.org For this compound, where the deuterium atoms are typically located on the two methyl groups (2,4-(CD₃)₂-C₆H₅-NH₂), a ²H NMR spectrum would be expected to show a single, broad resonance in the aliphatic region. The presence of this signal provides definitive confirmation that the deuterium has been incorporated into the methyl groups as intended during synthesis. The chemical shift of this signal would correspond to the methyl environment, confirming the site of labeling.
Proton NMR (¹H NMR) for Residual Proton Detection and Structural Insights
While ²H NMR confirms the presence of deuterium, proton NMR (¹H NMR) is crucial for determining the isotopic purity of the sample. studymind.co.uk By comparing the ¹H NMR spectrum of this compound with its non-deuterated counterpart, the degree of deuteration can be accurately assessed. In a highly pure sample of 2,4-(CD₃)₂-C₆H₅-NH₂, the characteristic signals of the methyl protons would be virtually absent. savemyexams.com Any small, residual signals at these positions indicate the presence of incompletely deuterated species (e.g., -CHD₂ or -CH₂D). The signals corresponding to the aromatic ring protons and the amine (-NH₂) protons remain, providing structural confirmation of the rest of the molecule.
The following interactive table compares the expected ¹H NMR data for 2,4-Xylidine with that of its deuterated analog.
| Proton Environment | Expected Chemical Shift (δ) for 2,4-Xylidine (ppm) chemicalbook.com | Expected Appearance for this compound |
|---|---|---|
| Aromatic-H (H-3, H-5, H-6) | 6.5 - 6.9 | Multiplets corresponding to the three aromatic protons. |
| Amine-H (-NH₂) | ~3.4 | Broad singlet for the two amine protons. |
| Methyl-H (at C-4) | ~2.2 | Signal absent or significantly reduced. |
| Methyl-H (at C-2) | ~2.1 | Signal absent or significantly reduced. |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Probing in Labeled Systems
Carbon-13 NMR provides detailed information about the carbon framework of a molecule. When deuterium is introduced, it influences the ¹³C NMR spectrum in two primary ways: through spin-spin coupling (J-coupling) and isotope shifts. researchgate.net In non-deuterated 2,4-xylidine, the carbon signals for the methyl groups appear as quartets due to coupling with three protons. For this compound, these signals are expected to appear as multiplets (specifically, heptets) due to coupling with three deuterium nuclei (spin I=1). cdnsciencepub.com Furthermore, the substitution of hydrogen with the heavier deuterium isotope often causes a small upfield shift (to a lower ppm value) in the resonance of the attached carbon and sometimes adjacent carbons. cdnsciencepub.comresearchgate.net This is known as a deuterium isotope effect. The signals for the non-deuterated aromatic carbons would remain largely unchanged, confirming the integrity of the benzene (B151609) ring.
This interactive table outlines the anticipated changes in the ¹³C NMR spectrum upon deuteration.
| Carbon Environment | Expected Chemical Shift (δ) for 2,4-Xylidine (ppm) iucr.org | Expected Appearance for this compound |
|---|---|---|
| Aromatic Carbons | 110 - 144 | Signals largely unchanged, confirming the aromatic skeleton. |
| Methyl Carbon (at C-4) | ~20.5 | Signal appears as a heptet with a slight upfield isotope shift. |
| Methyl Carbon (at C-2) | ~17.7 | Signal appears as a heptet with a slight upfield isotope shift. |
Mass Spectrometry (MS) in the Study of this compound
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive for analyzing isotopically labeled compounds.
High-Resolution Mass Spectrometry for Isotopic Abundance Profiling
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, allowing for the determination of a compound's elemental formula. savemyexams.comenovatia.com For this compound (elemental formula C₈H₅D₆N), HRMS is used to confirm the successful incorporation of six deuterium atoms. The monoisotopic mass of the deuterated compound is significantly different from its non-deuterated analog, providing a clear distinction. HRMS also resolves the isotopic cluster of peaks, and the observed pattern for this compound would confirm the presence of a molecule with six deuterium atoms, validating its isotopic enrichment. orgchemboulder.comnih.gov
The following table compares the molecular weights of 2,4-Xylidine and its d6 isotopologue.
| Compound | Molecular Formula | Average Molecular Weight (g/mol) | Monoisotopic Mass (Da) |
|---|---|---|---|
| 2,4-Xylidine | C₈H₁₁N | 121.18 | 121.0891 nih.gov |
| This compound | C₈H₅D₆N | 127.22 | 127.1268 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. This technique is invaluable for structural confirmation and is widely used in quantitative analysis employing deuterated internal standards. researchgate.netnih.gov
For this compound, the protonated molecule [M+H]⁺ serves as the precursor ion (m/z ≈ 128.1). nih.gov Upon collision-induced dissociation, this ion fragments in a predictable manner. A known fragmentation pathway involves the loss of ammonia (B1221849) (NH₃). In the deuterated analog, this would still be the loss of NH₃ (mass 17), as the deuterium labels are on the methyl groups. This results in a product ion with an m/z of approximately 111.1. Another key fragmentation pathway for xylidines is the loss of a methyl radical. nih.govdocbrown.info For the d6 analog, this would be the loss of a deuterated methyl radical (•CD₃, mass 18), leading to a product ion at m/z 110.1. The selection of a specific and intense transition, such as m/z 128.1 → 111.2, is fundamental for the highly selective and sensitive quantification of analytes using this compound as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
This interactive table summarizes key MS/MS transitions for 2,4-Xylidine and its d6 variant.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 2,4-Xylidine | 122.1 | 107.1 | •CH₃ (15 Da) |
| This compound | 128.1 | 111.2 nih.gov | NH₃ (17 Da) |
| This compound | 128.1 | 110.1 | •CD₃ (18 Da) |
Vibrational Spectroscopy (Infrared and Raman) for Deuteration-Induced Shifts
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for characterizing molecular structure and bonding. When applied to isotopically labeled compounds such as this compound, it provides direct evidence of deuteration and offers insights into the molecule's vibrational dynamics.
The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of bonds involving these atoms. This phenomenon, known as an isotopic shift, is primarily due to the mass difference. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. rsc.org This relationship can be approximated by the harmonic oscillator model, where the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the two atoms in the bond. The reduced mass of a C-D system is greater than that of a C-H system, resulting in a predictable decrease in the stretching frequency. This shift is a definitive signature of successful deuteration. unam.mx
Analysis of C-D Stretching Frequencies and Their Interpretations
In the infrared spectrum of 2,4-Xylidine, the C-H stretching vibrations of the methyl groups typically appear in the 2900–3000 cm⁻¹ region. Upon deuteration to form this compound, where the hydrogens on the two methyl groups are replaced by deuterium, these C-H stretching bands are replaced by new bands corresponding to C-D stretching.
Theoretically, the frequency of a C-D stretch is expected to be approximately 1/√2 (or ~0.707) times the frequency of the corresponding C-H stretch. Therefore, the C-D stretching frequencies for the deuterated methyl groups in this compound are expected to appear in the 2100–2250 cm⁻¹ region. cdnsciencepub.com The observation of strong absorptions in this region, coupled with the disappearance of the C-H stretching bands from the methyl groups, provides conclusive proof of deuteration at these specific sites.
The precise position and intensity of these C-D stretching bands can be influenced by the local electronic environment and intramolecular interactions, providing subtle information about the molecule's structure.
Table 2: Typical Vibrational Frequency Shifts Induced by Deuteration
This table shows representative frequency ranges for C-H bonds in an aromatic amine and the calculated theoretical shift for the corresponding C-D bonds.
Conformational Analysis via Deuteration-Induced Vibrational Mode Changes
Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt due to rotation around its single bonds. ic.ac.uk While the primary effect of deuteration is on the stretching frequencies of the substituted bonds, it can also induce subtle changes in other vibrational modes, which can be used to probe molecular conformation.
The replacement of hydrogen with the heavier deuterium isotope can affect the molecule in several ways relevant to its conformation:
Steric and Hyperconjugative Effects: While often considered minor, the C-D bond is slightly shorter and less polarizable than the C-H bond. These small changes can alter steric interactions and hyperconjugative effects, potentially shifting the equilibrium between different stable conformers.
By carefully analyzing the differences in the low-frequency region (typically below 1000 cm⁻¹) of the IR and Raman spectra of 2,4-Xylidine and this compound, researchers can identify shifts in bands corresponding to whole-molecule vibrations. For example, a change in the preferred rotational angle of the amino group or the methyl groups relative to the aromatic ring would manifest as a shift in specific torsional or bending modes. Comparing these experimental shifts with theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformers can help determine the most stable conformation of the molecule in its ground state. chemrxiv.org This approach allows deuteration to be used as a sensitive tool for investigating subtle aspects of three-dimensional molecular structure. nih.gov
Applications in Precision Analytical Chemistry and Metrology
Development of Isotope Dilution Mass Spectrometry (IDMS) Methodologies
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. nih.gov This "isotope-labeled" internal standard, in this case, 2,4-Xylidine-d6, is chemically identical to the analyte of interest, 2,4-Xylidine, and thus behaves similarly during sample preparation and analysis. However, it is distinguishable by its higher mass due to the presence of deuterium (B1214612) atoms.
In quantitative analytical protocols, this compound serves as a benchmark against which the native analyte is measured. By adding a precise amount of this compound to the sample at the beginning of the workflow, any loss of the analyte during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the internal standard. nih.gov The ratio of the mass spectrometric signal of the native analyte to that of the deuterated internal standard is then used for quantification. This ratiometric approach ensures that the final calculated concentration is independent of variations in sample volume or recovery rates.
For instance, in the analysis of primary aromatic amines in human urine, 2,4-dimethylaniline-d6 is used as an internal standard for the quantification of 2,4-dimethylaniline (B123086). nih.gov This approach allows for the accurate determination of the analyte's concentration even at trace levels.
Complex sample matrices, such as urine, blood, or environmental extracts, contain a multitude of compounds that can interfere with the analysis of the target analyte. This "matrix effect" can either suppress or enhance the signal of the analyte in the mass spectrometer, leading to inaccurate quantification. nih.gov Because this compound is chemically identical to 2,4-Xylidine, it experiences the same matrix effects. By using the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to a significant enhancement in accuracy. nih.gov
A study on the analysis of aromatic amines in human urine demonstrated that while matrix effects were present for the majority of analytes, the use of isotopic dilution with corresponding deuterated internal standards, including 2,4-dimethylaniline-d6, allowed for the correction of these effects in real urine samples. nih.gov
The use of this compound is integral to the validation of analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision (repeatability and reproducibility), and the limit of detection (LOD) and quantification (LOQ). ekb.eg
In methods employing this compound, linearity is established by analyzing a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of the native analyte. The accuracy is often assessed by analyzing spiked samples and comparing the measured concentration to the known spiked amount. Precision is determined by repeatedly analyzing the same sample. For example, a method for analyzing primary aromatic amines in urine using 2,4-dimethylaniline-d6 as an internal standard reported intra-day and inter-day precision of less than 11.7% and 15.9%, respectively. nih.gov
Chromatographic Applications Utilizing Deuterated Standards
Chromatography, coupled with mass spectrometry, is the cornerstone of modern analytical chemistry for separating and identifying compounds in a mixture. The use of deuterated standards like this compound is pivotal in these applications.
Gas chromatography separates volatile compounds based on their boiling points and interactions with a stationary phase. In GC-MS, the separated compounds are then ionized and detected by a mass spectrometer. For the analysis of polar compounds like aromatic amines, a derivatization step is often required to increase their volatility. oup.com
This compound can be used as an internal standard in GC-MS methods for the trace analysis of 2,4-Xylidine. The mass spectrometer can be operated in either full-scan mode, which provides a complete mass spectrum for identification, or in selected ion monitoring (SIM) mode, which monitors only specific ions and offers higher sensitivity for quantification. easlab.comchromacademy.com For instance, in a GC-MS method for the analysis of amitraz (B1667126) metabolites, a deuterated analog synthesized from 2,4-dimethyl-d6-aniline was used as an internal standard, with specific ions monitored for quantification and confirmation. researchgate.netuky.edu
Table 1: Representative GC-MS Parameters for the Analysis of 2,4-Xylidine with this compound as Internal Standard
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (2,4-Xylidine) | m/z 121 |
| Qualifier Ion(s) (2,4-Xylidine) | m/z 106, 77 |
| Quantifier Ion (this compound) | m/z 127 |
| Qualifier Ion(s) (this compound) | m/z 112, 80 |
This table presents representative parameters and may vary depending on the specific application and instrumentation.
Liquid chromatography is well-suited for the analysis of less volatile and more polar compounds, making it an excellent choice for analyzing aromatic amines directly without derivatization. When coupled with tandem mass spectrometry (LC-MS/MS), it provides exceptional selectivity and sensitivity for analyzing complex matrices. sciex.com
In LC-MS/MS, the analyte is first separated by the LC column, then ionized (typically by electrospray ionization - ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise.
A comprehensive LC-MS/MS method for the analysis of 39 primary aromatic amines in human urine utilizes 2,4-dimethylaniline-d6 as the internal standard for 2,4-dimethylaniline. nih.gov This method showcases the power of using a deuterated standard to achieve accurate quantification in a challenging biological matrix.
Table 2: Representative LC-MS/MS Parameters for the Analysis of 2,4-Xylidine with this compound as Internal Standard
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation of aromatic amines |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (2,4-Xylidine) | |
| Precursor Ion (Q1) | m/z 122.1 |
| Product Ion (Q3) | m/z 107.1 |
| MRM Transition (this compound) | |
| Precursor Ion (Q1) | m/z 128.1 |
| Product Ion (Q3) | m/z 111.2 |
This table presents representative parameters based on published methods and may vary. nih.gov
Advanced Separation Techniques Coupled with Deuterated Tracers
The coupling of advanced separation techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), with deuterated tracers like this compound has revolutionized the quantification of aromatic amines in various samples. In a notable application, a robust LC-MS/MS method was developed for the simultaneous analysis of 39 primary aromatic amines, including 2,4-Xylidine, in human urine. nih.gov In this study, 2,4-dimethylaniline-d6 (a synonym for this compound) was employed as an internal standard to ensure the accuracy of the measurements. nih.gov
The use of this compound is particularly advantageous in minimizing the matrix effects that can interfere with the quantification of the target analyte. science.gov The co-elution of the deuterated standard with the native analyte allows for the compensation of signal suppression or enhancement caused by other components in the sample matrix. This approach has demonstrated high precision, with interday precision for aromatic amine analysis often falling within the 3-10% range, and accuracy between 97-100%. science.govnih.gov
Another significant application is in the analysis of the pesticide amitraz and its degradation products. A method for the analysis of amitraz and its metabolites, including 2,4-dimethylaniline (DMA), in pears was developed using liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS). researchgate.net In this method, DMA D6 served as the internal standard for the accurate quantification of DMA, a key metabolite. researchgate.net The study highlighted the reliability of using the deuterated standard to achieve accurate results, even after hydrolysis steps in the sample preparation process.
Below is a table summarizing the chromatographic parameters for the analysis of aromatic amines using this compound as an internal standard in a representative LC-MS/MS method. nih.gov
| Parameter | Value |
| Chromatographic Column | Ultra Biphenyl (100 mm x 2.1 mm, 5 µm) |
| Guard Column | Betasil C18 (20 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% formic acid in water:methanol (95:5, v/v) |
| Mobile Phase B | 0.1% formic acid in methanol |
| Mass Spectrometry Mode | Electrospray Ionization (ESI) Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | 2,4-dimethylaniline-d6 (2,4-DMA-D6) |
| Precursor Ion (m/z) | 128.1 |
| Product Ion (m/z) | 111.2 |
| Collision Energy (V) | 9 |
| Cone Voltage (V) | 24.3 |
Calibration and Reference Material Development
The reliability of analytical measurements is underpinned by proper calibration and the use of high-quality reference materials. This compound plays a crucial role in this framework, both in the production of certified reference materials and in establishing the traceability of measurement results.
Production of Certified Reference Materials Employing this compound
Certified Reference Materials (CRMs) are indispensable for method validation, calibration, and quality control. The production of CRMs, particularly for isotopically labeled compounds like this compound, is a meticulous process governed by international standards such as ISO 17034. sepscience.comcpachem.comqmx.com This standard outlines the requirements for the competence of reference material producers, ensuring the quality and reliability of the certified values.
The synthesis of this compound for use in CRMs involves specialized chemical processes to achieve high isotopic enrichment and chemical purity. artmolecule.fr Companies specializing in the synthesis of deuterated compounds offer custom synthesis services to produce high-purity stable isotope-labeled compounds. artmolecule.frcdnisotopes.com The synthesis process is carefully controlled and documented to ensure the identity and purity of the final product.
Once synthesized, the material undergoes a rigorous certification process. This involves characterization by multiple independent analytical techniques to determine the certified property values, such as purity and concentration, and their associated uncertainties. sepscience.comsigmaaldrich.com The manufacturing sites for such CRMs often hold dual accreditation to ISO/IEC 17025 (for testing and calibration laboratories) and ISO 17034, representing the highest quality level for reference material producers. sepscience.comsigmaaldrich.com
The final CRM is typically provided with a comprehensive certificate of analysis that includes the certified value, its uncertainty, and a statement of metrological traceability. sepscience.com
Establishing Traceability in Analytical Measurements with Isotopic Standards
Metrological traceability is a fundamental concept in analytical science, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. nist.gov Isotope dilution mass spectrometry (IDMS) using isotopically labeled internal standards like this compound is considered a primary ratio method and a cornerstone for establishing traceability to the International System of Units (SI). nih.gov
The use of this compound as an internal standard in a measurement procedure allows for the establishment of a traceability chain. The ratio of the signal of the native analyte to that of the known amount of the added deuterated standard provides a result that is independent of sample recovery and matrix effects. This ratio can then be traced back to a certified reference material, which in turn is traceable to a primary standard, often from a National Metrology Institute (NMI) such as the National Institute of Standards and Technology (NIST). nih.govnist.gov
Research on the quantification of proteins in serum has demonstrated the principles of establishing metrological traceability using stable isotope-labeled peptides as internal standards in LC-MS/MS methods. nih.gov This approach, which is directly analogous to the use of this compound for small molecule analysis, allows for the creation of a continuous and documented chain of calibrations, ultimately linking the routine laboratory measurement to a higher-order reference.
The table below outlines the key steps in establishing metrological traceability for the quantification of 2,4-Xylidine using this compound.
| Step | Description | Role of this compound |
| 1. Method Development | An analytical method, typically LC-MS/MS, is developed for the quantification of 2,4-Xylidine. | This compound is selected as the internal standard to correct for analytical variability. |
| 2. Calibration | The instrument is calibrated using a series of calibration standards containing known amounts of 2,4-Xylidine and a constant amount of this compound. | The response ratio of the analyte to the internal standard is used to construct the calibration curve. |
| 3. Use of Certified Reference Material | A Certified Reference Material (CRM) of 2,4-Xylidine is analyzed to validate the accuracy of the method. | The CRM itself may be certified using a primary method involving a deuterated standard. |
| 4. Traceability to SI | The certified value of the CRM is traceable to a primary standard from a National Metrology Institute (NMI). | The use of IDMS with this compound provides a direct link in the traceability chain to the SI unit for amount of substance (the mole). |
| 5. Uncertainty Budget | The uncertainty of each step in the measurement process is evaluated and combined to calculate the total measurement uncertainty. | The purity and concentration uncertainty of the this compound standard is a component of the overall uncertainty budget. |
Mechanistic Investigations and Kinetic Isotope Effects in Chemical Transformations
Deuterium (B1214612) Kinetic Isotope Effects (DKIE) Studies
The kinetic isotope effect is a phenomenon rooted in the principles of quantum mechanics and vibrational spectroscopy. aip.org The fundamental origin of the primary DKIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. portico.org Due to its greater mass, a deuterium atom vibrates at a lower frequency than a hydrogen atom when bonded to carbon. This results in a lower ZPE for the C-D bond compared to the C-H bond.
For a chemical reaction to occur, reactant molecules must overcome an activation energy barrier to reach the transition state. If a C-H bond is being broken in the rate-determining step of a reaction, the vibrational energy of that bond is often lost or significantly reduced in the transition state. Because the C-D bond starts from a lower energy level (lower ZPE), more energy is required to reach the transition state compared to the C-H bond. Consequently, the reaction proceeds more slowly for the deuterated compound. This leads to a "normal" primary KIE, expressed as the ratio of the rate constants (kH/kD), which is typically greater than 1. portico.org The theoretical maximum for a primary KIE at room temperature, based solely on ZPE differences, is around 7, although quantum tunneling can lead to much larger observed values. aip.org
Secondary KIEs are observed when the isotopically labeled bond is not broken in the rate-determining step. princeton.edu These effects are generally smaller (kH/kD values are closer to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the steric environment or hybridization of the carbon atom bonded to the isotope as the reaction proceeds from the reactant to the transition state. princeton.edu
The precise measurement of a DKIE requires a carefully controlled experimental setup to ensure that any observed rate difference is genuinely due to the isotopic substitution. When using 2,4-Xylidine-d6, two primary experimental approaches can be employed:
Intermolecular Competition: In this method, separate kinetic experiments are run under identical conditions for the non-deuterated (2,4-Xylidine) and the deuterated (this compound) substrates. The rate constant for each reaction (kH and kD) is determined independently by monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. The KIE is then calculated as the direct ratio of these rate constants. This method requires high precision in maintaining identical concentrations, temperatures, and catalyst activities between experiments.
Intramolecular Competition: This more precise method can be used if the molecule contains both hydrogen and deuterium at equivalent reactive sites. For this compound, a more common approach is an intermolecular competition experiment where a mixture of 2,4-Xylidine and this compound is subjected to the reaction conditions with a sub-stoichiometric amount of a reagent. The relative amounts of the products or the change in the ratio of the unreacted starting materials are then measured, typically using mass spectrometry. nih.gov This method minimizes errors arising from slight variations in reaction conditions between separate runs. nih.gov
A typical experimental design would involve dissolving the substrate in a suitable solvent, bringing it to the desired temperature in a thermostatted bath, and then initiating the reaction by adding the other reactant(s) or catalyst. Aliquots are taken at timed intervals, the reaction is quenched, and the samples are analyzed to determine the extent of the reaction.
The magnitude of the measured DKIE is a powerful diagnostic tool for understanding reaction mechanisms. It provides crucial information about whether a C-H bond is broken during the slowest, or rate-determining, step (RDS) of the reaction. savemyexams.comgithub.io
Significant Normal KIE (kH/kD > 2): A large value indicates a primary KIE and provides strong evidence that the C-H/C-D bond is being cleaved in the rate-determining step. This is because the significant energy difference (ZPE) between the C-H and C-D bonds directly impacts the activation energy of the slowest step. gmu.edu
Small or No KIE (kH/kD ≈ 1): If the kH/kD ratio is close to unity, it suggests that the C-H/C-D bond is not broken or significantly altered in the rate-determining step. masterorganicchemistry.com The bond cleavage may occur in a fast step before or after the RDS.
Inverse KIE (kH/kD < 1): An inverse KIE is a type of secondary effect often observed when the hybridization of the carbon atom attached to the deuterium changes from sp2 to sp3 in the transition state. This change leads to new bending vibrations that are "stiffer," causing the ZPE difference between the C-H and C-D bonds to be greater in the transition state than in the reactant, which results in the deuterated compound reacting faster. princeton.edu
By analyzing these effects, chemists can map the energy profile of a reaction and deduce the geometry of the transition state. For instance, the magnitude of a primary KIE can sometimes indicate whether the transition state is "early" (reactant-like), "late" (product-like), or symmetrical.
Table 1: Hypothetical DKIE Values and Mechanistic Interpretations for Reactions of this compound
| Reaction Type | Assumed Deuteration Site | Hypothetical kH/kD | Interpretation |
|---|---|---|---|
| Electrophilic Nitration | Ring C-H | 1.05 | C-H bond cleavage is not part of the rate-determining step. masterorganicchemistry.com |
| Enzymatic Hydroxylation | Methyl C-H | 6.8 | C-H bond cleavage is the rate-determining step. nih.gov |
| Oxidative Coupling | Amine N-H | 4.5 | N-H bond cleavage is kinetically significant. |
| Addition to Carbonyl | Ring C-H | 0.92 (Inverse) | Secondary KIE; likely sp2 to sp3 rehybridization at the ring carbon in the RDS. princeton.edu |
This compound as a Mechanistic Probe in Aromatic Amine Reactions
Electrophilic Aromatic Substitution (EAS) is a cornerstone reaction of aromatic compounds. The generally accepted mechanism involves two distinct steps:
Step 1 (Slow, RDS): The electron-rich aromatic ring acts as a nucleophile, attacking an electrophile (E+). This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slowest step because it involves a high activation energy to overcome the aromatic stabilization. masterorganicchemistry.compressbooks.pub
Step 2 (Fast): A base removes a proton (or deuteron) from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and forming the final product. masterorganicchemistry.com
Table 2: Expected Kinetic Isotope Effects in Electrophilic Aromatic Substitution of this compound (Ring Deuteration)
| EAS Reaction | Electrophile | Expected kH/kD | Mechanistic Implication |
|---|---|---|---|
| Bromination | Br+ | ~1.0 - 1.1 | C-Br bond formation is rate-determining; C-H/D bond cleavage is fast. masterorganicchemistry.com |
| Nitration | NO2+ | ~1.0 - 1.2 | Formation of the arenium ion is the RDS. libretexts.org |
| Sulfonation | SO3 | ~1.5 - 2.5* | C-S bond formation can be reversible, making C-H/D cleavage partially rate-limiting. |
| Friedel-Crafts Acylation | RCO+ | ~1.0 - 1.1 | Attack on the acylium ion is the RDS. |
\Sulfonation is a notable exception where a moderate KIE can sometimes be observed because the initial addition of SO3 can be reversible, making the subsequent deprotonation step partially rate-limiting under certain conditions.*
The oxidation of aromatic amines such as 2,4-Xylidine can lead to a variety of products through complex mechanisms, including the formation of polymers, quinone-imines, and hydroxylated derivatives. nih.govresearchgate.net These transformations are critical in industrial processes, environmental degradation pathways, and biological metabolism. The use of this compound is instrumental in differentiating between possible oxidative pathways.
Potential mechanisms for the oxidation of 2,4-Xylidine include:
Electron Transfer: An initial single-electron transfer (SET) from the nitrogen atom to an oxidant, forming a radical cation. This step would likely show no KIE related to C-H or N-H bonds.
Hydrogen Atom Transfer (HAT): Direct abstraction of a hydrogen atom from the amino group (N-H) or a methyl group (C-H) by an oxidizing species. If this is the rate-determining step, a large primary KIE would be expected when the corresponding position is deuterated. nih.gov
Hydroxyl Radical Addition: In systems like the Fenton reaction, a hydroxyl radical may add to the aromatic ring. The subsequent steps would determine the KIE. If a C-H/D bond is broken in the RDS following this addition, a KIE would be observed. researchgate.net
For example, in enzymatic oxidations catalyzed by enzymes like horseradish peroxidase or cytochrome P450, the rate-limiting step is often the abstraction of a hydrogen atom from the substrate. nih.govdergipark.org.tr A study on the oxidation of 2,4-Xylidine using such a system would be expected to show a significantly lower reaction rate for this compound (where either the methyl or amine groups are deuterated) compared to its non-deuterated counterpart. This large KIE would provide strong evidence for a HAT mechanism. Conversely, a mechanism initiated purely by electron transfer would show a kH/kD ≈ 1.
Table 3: Application of this compound in Elucidating Oxidative Mechanisms
| Oxidizing System | Deuteration Site | Expected kH/kD | Inferred Rate-Determining Step |
|---|---|---|---|
| Fenton Reagent (Fe(II)/H2O2) | Ring C-H | ~1.0 | Initial attack on the ring or electron transfer, not C-H cleavage. researchgate.net |
| Cytochrome P450 Enzyme | Methyl C-H | > 5.0 | Hydrogen Atom Transfer (HAT) from the methyl group. nih.gov |
| Horseradish Peroxidase/H2O2 | Amine N-H | > 4.0 | Hydrogen Atom Transfer (HAT) from the amine group. dergipark.org.tr |
| Photosensitized Oxidation | Ring C-H | ~1.2 | Likely electron transfer followed by other steps. nih.gov |
Reductive Pathways and Deuterium Scrambling Phenomena
The synthesis and reactions of deuterated xylidines are fundamental to mechanistic studies. Reductive pathways are central to the synthesis of the parent amine, and the stability of the deuterium labels during these and subsequent reactions is critical for interpreting experimental results.
Reductive Synthesis and Reactions
The conventional synthesis of 2,4-dimethylaniline (B123086) involves the reduction of 2,4-dimethylnitrobenzene, often using reagents like iron in acetic acid. guidechem.com This foundational reductive pathway can be adapted to produce this compound by starting with an appropriately deuterated nitroaromatic precursor.
More advanced, metal-free methods have been developed for the divergent and selective synthesis of deuterated amines. ulb.ac.be One such strategy involves the deuterative reduction of ynamides. ulb.ac.be This reaction proceeds through a domino sequence involving keteniminium and iminium ion intermediates, which are reduced by a deuterated silane, offering high levels of deuterium incorporation at specific positions. ulb.ac.be Such modern synthetic routes provide precise control over the placement of deuterium atoms, which is crucial for detailed mechanistic investigations. ulb.ac.be
Furthermore, this compound can serve as a starting material for creating other valuable deuterated molecules. For instance, its reaction under controlled conditions can yield deuterated N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPMF), a compound used as an internal standard in mass spectrometry. This formamidine (B1211174) derivative can, in turn, undergo further reduction to produce deuterated amine products.
Deuterium Scrambling
Deuterium scrambling, the unintentional migration of deuterium atoms to other positions within a molecule, can complicate the interpretation of labeling studies. This phenomenon is highly dependent on the reaction conditions and catalysts employed. nih.govcardiff.ac.uk
In studies involving platinum catalysts for H/D exchange on aniline (B41778) derivatives, the catalyst has been observed to move across both the aromatic ring and alkyl side chains, which can facilitate extensive scrambling. cardiff.ac.uk Conversely, certain iron-based catalysts have been shown to catalyze H/D exchange on dimethylaniline with high regioselectivity, primarily affecting the sterically accessible meta and para positions and thus limiting random scrambling. acs.org
In the gas phase, such as during mass spectrometry analysis, the potential for scrambling is also a key consideration. A comparative study of dimethylphenyl pnictogen radical cations (where the heteroatom is N, P, or As) showed that while the phosphorus and arsenic analogs undergo significant H/D scrambling between methyl and phenyl positions, the dimethylaniline radical cation is more resistant. nih.gov It predominantly fragments via α-cleavage (loss of a hydrogen radical from a methyl group) due to a high activation barrier for the 1,2-hydrogen shifts required for scrambling. nih.gov This suggests that under electron impact conditions, the structural integrity of the deuterium labels in this compound is more likely to be maintained compared to its heavier analogs. nih.gov
Scrambling can also originate from the reagents used. For example, dimethylformamide dimethyl acetal (B89532) (DMF-DMA), a reagent used to synthesize formamidines from anilines, can undergo rapid H/D exchange at its methine carbon when used with deuterated solvents like methanol-d. nih.gov This highlights the importance of carefully considering all components in a reaction system to avoid misinterpretation of labeling results. nih.gov
Influence of Deuteration on Reaction Dynamics and Stereochemistry
The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond due to a lower zero-point vibrational energy. This difference is the basis of the kinetic isotope effect (KIE), a powerful tool for studying reaction mechanisms and transition state structures. acs.org
Kinetic Isotope Effect (KIE) in Mechanistic Studies
The magnitude of the KIE provides insight into whether a C-H bond is broken in the rate-determining step of a reaction. Studies on N,N-dimethylaniline, a close structural analog of 2,4-xylidine, have effectively used deuteration to distinguish between different mechanistic pathways.
In one study, the reaction of various N,N-dimethylanilines with the stable 2,2-diphenyl-1-picrylhydrazyl (dpph•) radical was investigated. nih.gov The measurement of both intermolecular (comparing deuterated and non-deuterated molecules) and intramolecular (within a molecule containing both C-H and C-D bonds) KIEs provided crucial evidence. The values were found to be very similar, which strongly supports a single-step hydrogen transfer mechanism, likely a concerted proton-electron transfer (CPET), rather than a stepwise process involving an initial electron transfer. nih.gov
Table 1: Intermolecular and Intramolecular KIEs for the Reaction of N,N-dimethyl-d3-aniline with dpph•
| Kinetic Isotope Effect Type | Value (kH/kD) |
|---|---|
| Intermolecular | 8.6 ± 0.4 |
| Intramolecular | 8.9 ± 0.4 |
Data sourced from a kinetic study on N,N-dimethylanilines. nih.gov
Theoretical calculations have further demonstrated the sensitivity of the KIE. Density functional theory (DFT) calculations on the C-H hydroxylation of N,N-dimethylaniline by the enzyme Cytochrome P450 showed that the predicted KIE values were significantly different depending on the spin state of the catalyst. nih.gov The calculated KIE for the low-spin state pathway matched experimental data, indicating that the KIE can be a sensitive probe of spin state reactivity in enzymatic processes. nih.gov
Steric Isotope Effects and Transition State Stereochemistry
Beyond bond-breaking events, deuteration can influence reaction rates through steric isotope effects. The C-D bond is slightly shorter than the C-H bond, making a deuterated group effectively smaller. This can alter the steric environment of a molecule and its transition state.
A notable example is the Sₙ2 reaction between a thiophenoxide ion and a benzyldimethylphenylammonium (B12820111) ion, where N,N-dimethylaniline acts as the leaving group. cdnsciencepub.com This reaction exhibited an unusually large secondary α-deuterium KIE (where deuterium is on the reacting carbon but the bond to it is not broken). cdnsciencepub.com This effect was attributed to the significant steric crowding around the Cα–H bonds in the reactant, which is relieved in the transition state as the bulky dimethylaniline group departs. cdnsciencepub.com The large KIE value provides direct evidence for a less crowded transition state and demonstrates how deuteration can be used to probe the stereochemical dynamics of a reaction. cdnsciencepub.com
Table 2: Secondary α-Deuterium KIE in an Sₙ2 Reaction with a Dimethylaniline Leaving Group
| Isotope Effect | Value (kH/kD) |
|---|---|
| Overall (kH/kD₂) | 1.179 ± 0.007 |
| Per α-Deuterium | 1.086 ± 0.003 |
Data from an Sₙ2 reaction involving benzyldimethylphenylammonium ion. cdnsciencepub.com
Environmental Chemical Processes and Non Human Fate Studies
Abiotic Transformation Pathways of 2,4-Xylidine-d6 in Environmental Systems
Abiotic transformation involves the degradation of a chemical through non-biological processes. For 2,4-Xylidine, and by extension its d6 analog, key abiotic pathways in the environment include photolysis and other chemical reactions.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic environments, 2,4-Xylidine undergoes photochemical oxidation by molecular oxygen when exposed to sunlight. epa.gov This process can be enhanced through photosensitization by substances naturally present in surface waters, such as algae. epa.gov The reaction involves the generation of highly reactive species, like hydroxyl radicals, which attack the aromatic ring, leading to the compound's degradation. epa.govresearchgate.net
Studies on the photodegradation of 2,4-Xylidine have been conducted using various photocatalysts to enhance the degradation rate. For instance, the use of 2,4,6-triphenylpyrylium (B3243816) cation as a photocatalyst showed that degradation efficiency increases with higher catalyst concentrations and lower pollutant concentrations. researchgate.netnih.gov The quenching of the photocatalyst's fluorescence by xylidine (B576407) suggests a direct electron transfer mechanism. researchgate.netnih.gov Kinetic modeling of these photoredox reactions is a critical tool for understanding the reaction steps and optimizing degradation conditions. aip.org Such models often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the pollutant. nih.govmdpi.com
Table 1: Factors Influencing Photolytic Degradation of 2,4-Xylidine
| Factor | Observation | Reference |
|---|---|---|
| Light Source | Degradation occurs in the presence of sunlight or artificial UV light. | epa.gov |
| Photosensitizers | Natural substances like algae can enhance the rate of photolysis. | epa.gov |
| Photocatalysts | Use of catalysts like TiO2 or 2,4,6-triphenylpyrylium salts significantly increases degradation rates. | researchgate.netnih.gov |
| Pollutant Concentration | Degradation efficiency generally decreases as the initial concentration of xylidine increases. | researchgate.netnih.gov |
| Catalyst Concentration | Higher amounts of photocatalyst typically lead to increased conversion. | researchgate.netnih.gov |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Aromatic amines like 2,4-Xylidine are generally considered to be stable against hydrolysis under typical environmental pH conditions (pH 5-9). The compound is described as stable under normal conditions. chemsrc.com However, it reacts with strong acids and oxidants. chemsrc.comilo.org
Other non-biological transformation processes can contribute to the degradation of 2,4-Xylidine. Ozonolysis, the reaction with ozone, has been investigated as a degradation method. researchgate.net In acidic aqueous solutions, ozonolysis leads to the formation of primary products such as 2,4-dimethyl-nitrobenzene and 2,4-dimethyl-phenol through electron transfer and substitution reactions. researchgate.net These intermediates can be further oxidized. researchgate.net In the atmosphere, vapor-phase 2,4-Xylidine is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about two hours. nih.gov
Biotransformation Studies of this compound in Non-Human Biological Systems
Biotransformation is the chemical modification of substances by living organisms. The deuterium (B1214612) labeling in this compound makes it a valuable tool for studying these processes without interference from the background presence of its non-deuterated form.
Microorganisms in soil and water play a crucial role in the degradation of aromatic amines. mdpi.com Studies on 2,4-Xylidine have shown varied results regarding its biodegradability. Research using activated sludge as a microbial inoculum indicated significant degradation, with 36% of the compound degraded within 6 hours. epa.gov Conversely, other tests have classified 2,4-dimethylaniline (B123086) as resistant to degradation. epa.gov Some research suggests that biodegradation will be a significant process determining its persistence in aquatic and soil environments. publications.gc.ca
The degradation of the pesticide amitraz (B1667126) is relevant as its breakdown yields metabolites that contain the 2,4-dimethylaniline structure. eurl-pesticides.eueurl-pesticides.eu The initial step in the microbial degradation of many aromatic amines involves oxidation. For example, the mutagenic metabolite of 2,4-dimethylaniline has been identified as 2,4-dimethylphenylhydroxylamine. epa.gov In the presence of nitrate (B79036), Escherichia coli can convert 2,4-dimethylaniline to diazonium salts through a process where the bacteria first reduce nitrate to nitrite, which then chemically reacts with the amine. epa.gov
Table 2: Microbial Degradation Findings for 2,4-Xylidine
| Microbial System | Finding | Identified Metabolite(s) | Reference |
|---|---|---|---|
| Activated Sludge | Significant biodegradation (36% in 6 hours). | Not specified. | epa.gov |
| Japanese MITI Test | Classified as degradation resistant. | Not applicable. | epa.gov |
| Escherichia coli (with nitrate) | Rapid conversion via diazotization. | Diazonium salts. | epa.gov |
| S. typhimurium (with S-9 fraction) | Metabolic activation to a mutagenic form. | 2,4-Dimethylphenylhydroxylamine. | epa.gov |
Isolated enzyme systems provide insight into specific transformation pathways. Peroxidases, for instance, can mediate the oxidation of aniline (B41778) compounds. science.gov The initial degradation step for some related dinitroaniline herbicides, such as pendimethalin, is nitroreduction, a reaction catalyzed by a nitroreductase enzyme, which has been purified from the bacterium Bacillus subtilis. asm.org This enzyme could potentially act on other nitroaromatic compounds.
The use of stable isotope-labeled compounds, such as this compound, is a powerful technique for tracing the fate and transport of pollutants in the environment. mdpi.comhutton.ac.ukwur.nl By introducing a deuterated compound into a system, researchers can accurately track its movement, distribution, and transformation through various environmental compartments like water, soil, and biota, distinguishing it from any pre-existing, unlabeled compound. wur.nl
Compound-Specific Isotope Analysis (CSIA) measures the changes in the isotopic composition of a contaminant as it undergoes degradation. mdpi.com Because lighter isotopes (like hydrogen) react faster than heavier isotopes (like deuterium), degradation processes lead to isotopic fractionation, where the remaining undegraded compound becomes enriched in the heavier isotope. mdpi.com By measuring the isotopic signature (e.g., the D/H ratio) of the contaminant and its transformation products, scientists can elucidate degradation pathways and quantify the extent of degradation in the field. mdpi.com The use of deuterated standards, such as DMA D6 (deuterated dimethylaniline), is a common practice in analytical methods to ensure accurate quantification of the target analyte and its metabolites during such tracing studies. researchgate.net
Environmental Persistence and Transport Modeling with Deuterated Tracers
The study of environmental contaminants requires precise methods to track their movement and persistence in various ecosystems. Deuterated tracers, such as this compound, are invaluable tools in this field. Isotope labeling, where hydrogen atoms are replaced with their heavier isotope, deuterium, creates a compound that is chemically and physically almost identical to the parent molecule. rsc.org This similarity ensures that the tracer behaves in the environment—sorbing to soil, leaching with water, or degrading—in the same manner as the non-labeled contaminant, in this case, 2,4-xylidine. nih.gov However, the mass difference allows for easy differentiation and quantification using mass spectrometry, enabling researchers to trace the contaminant's path and fate with high accuracy, even at very low concentrations. nih.govrsc.org This technique is fundamental for developing and validating reactive transport models that predict the long-term behavior of pollutants in soil and groundwater. researchgate.netacs.org
Sorption, the process by which a chemical binds to solid particles like soil or sediment, is a critical factor controlling a contaminant's mobility and bioavailability. The use of this compound allows for precise measurement of the kinetics of these processes—how fast the compound sorbs to a medium and desorbs from it. Such studies are typically conducted using batch equilibrium experiments where the labeled compound is introduced to samples of soil or sediment, and its concentration in the liquid phase is monitored over time.
Research on the parent compound, 2,4-xylidine, indicates that its sorption is significantly influenced by the organic matter content of the medium. epa.gov The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to sorb to organic carbon, is estimated to be approximately 200 L/kg for 2,4-xylidine. nih.gov This value suggests moderate sorption and mobility. nih.gov As an aromatic amine, 2,4-xylidine is expected to bind strongly to humic substances within the soil matrix. epa.gov Therefore, soils rich in organic matter would exhibit higher sorption and slower desorption rates, effectively immobilizing the contaminant, while soils with low organic content would allow for greater mobility.
A study utilizing this compound would aim to quantify these interactions precisely. The data below illustrates the expected results from such an experiment, showing how the soil distribution coefficient (Kd), which relates the concentration in the soil to the concentration in the water, would vary across different soil types.
| Environmental Medium | Organic Carbon (%) | Calculated Kd (L/kg) | Sorption Potential |
|---|---|---|---|
| Sandy Loam | 0.5 | 1.0 | Low |
| Silt Loam | 2.0 | 4.0 | Moderate |
| Clay Soil with High Humic Content | 5.0 | 10.0 | High |
| River Sediment | 3.5 | 7.0 | High |
Leaching, the process of a contaminant moving through the soil profile with water, and runoff, its transport over the soil surface, are primary pathways for the contamination of groundwater and surface water bodies. acs.org Labeled analogs like this compound are essential for conducting experiments that accurately predict this movement under realistic environmental conditions.
Studies on the non-labeled compound have shown that the leachability of 2,4-xylidine is highly dependent on soil composition. epa.gov In sandy soils with low organic matter, significant leaching is expected to occur, posing a risk to groundwater. epa.gov Conversely, in soils containing substantial humic substances, leaching is predicted to be insignificant as the compound is more strongly sorbed to soil particles. epa.gov
To quantify this, researchers use soil column or lysimeter experiments. In these setups, a known amount of this compound is applied to the surface of a soil column, and simulated rainfall is passed through it. The resulting leachate is collected over time and analyzed for the presence of the deuterated tracer. This allows for the creation of breakthrough curves, which show the concentration of the contaminant exiting the column over time, providing direct data on its mobility and leaching potential. This data is crucial for assessing the risk of water resource contamination and for developing effective land management strategies.
The following table provides a representative example of data that could be obtained from a soil column leaching study using this compound.
| Soil Type | Organic Matter Content | Time to Breakthrough (Days) | Total Leached (% of Applied) | Groundwater Contamination Risk |
|---|---|---|---|---|
| Sandy Soil | Low (<1%) | 15 | 65% | High |
| Loam | Medium (2-3%) | 45 | 20% | Moderate |
| Clay Loam | High (>4%) | > 90 | < 5% | Low |
Computational Chemistry and Theoretical Modeling of 2,4 Xylidine D6
Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction
Quantum chemical calculations provide a foundational understanding of how deuterium (B1214612) substitution influences the intrinsic properties of 2,4-Xylidine. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of the molecule's electronic and geometric structure. openaccesspub.orgacs.orgworldscientific.com
Geometry Optimization and Vibrational Frequency Analysis of Deuterated Analogues
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For 2,4-Xylidine-d6, these calculations predict slight alterations in bond lengths and angles compared to its non-deuterated counterpart, 2,4-Xylidine. The C-D (carbon-deuterium) bonds are slightly shorter than C-H (carbon-hydrogen) bonds due to the lower zero-point vibrational energy of the heavier deuterium atom. This geometric change, though small, is a direct consequence of the H/D isotope effect. acs.orgnih.govresearchgate.net
Vibrational frequency analysis complements geometry optimization by calculating the frequencies of molecular vibrations. openaccesspub.orgresearchgate.net This is particularly important for deuterated molecules because the vibrational frequencies involving deuterium are significantly different from those involving hydrogen due to the mass difference.
Key Findings from Vibrational Analysis:
C-D vs. C-H Stretching Frequencies: The most dramatic effect of deuteration is observed in the stretching vibrations. The C-D stretching frequencies are calculated to be significantly lower than the corresponding C-H stretching frequencies, typically appearing in a different region of the infrared spectrum.
Fingerprint Region: The bending and rocking vibrations in the "fingerprint" region of the spectrum are also altered, providing a unique vibrational signature for this compound. This allows for clear differentiation from the standard isotopologue.
These calculations, often performed using methods like B3LYP with basis sets such as 6-311++G(d,p), are crucial for interpreting experimental FT-IR and Raman spectra. openaccesspub.orgresearchgate.net
Table 1: Representative Calculated Vibrational Frequencies for C-H vs. C-D Bonds This table presents theoretical data typical for aromatic methyl groups, calculated using DFT (B3LYP/6-31G(d)), to illustrate the expected frequency shifts upon deuteration.
| Vibration Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) | Approximate Ratio (νH/νD) |
|---|---|---|---|
| Symmetric Stretch | ~2960 | ~2140 | ~1.38 |
| Asymmetric Stretch | ~3040 | ~2230 | ~1.36 |
| Symmetric Bend (Scissoring) | ~1380 | ~1045 | ~1.32 |
| Asymmetric Bend (Rocking) | ~1460 | ~1070 | ~1.36 |
Theoretical Prediction of Isotope Effects and Spectroscopic Signatures
Computational methods are powerful tools for predicting how isotopic substitution will manifest in experimental measurements, particularly in spectroscopy and reaction kinetics.
Ab Initio and DFT Calculations of Kinetic and Equilibrium Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org Theoretical calculations, using methods like DFT and ab initio approaches, can predict KIEs by modeling the potential energy surfaces of reactions. mdpi.commdpi.com
Primary KIE: If a C-D bond is broken in the rate-determining step of a reaction, a significant primary KIE is expected, with the C-H bond breaking much faster.
Secondary KIE: If the deuterium atoms are not directly involved in bond breaking but are located near the reaction center, a smaller secondary KIE may be observed. wikipedia.orgcdnsciencepub.com For this compound, deuteration of the methyl groups could lead to secondary KIEs in reactions involving the amine group. These effects arise from changes in vibrational frequencies between the reactant and the transition state. cdnsciencepub.com
Equilibrium isotope effects (EIEs) refer to the shift in chemical equilibrium when a hydrogen atom is replaced by deuterium. These can also be predicted computationally and are generally smaller than KIEs.
Simulation of NMR and Mass Spectrometry Spectra for Isotopic Validation
Computational simulation of spectra is vital for confirming the identity and purity of isotopically labeled compounds. nih.govarxiv.org
Nuclear Magnetic Resonance (NMR) Simulation: The substitution of hydrogen (a spin-1/2 nucleus) with deuterium (a spin-1 nucleus) profoundly alters NMR spectra. acs.orgmdpi.com
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions would be absent.
¹³C NMR: In the ¹³C NMR spectrum, carbons bonded to deuterium (C-D) exhibit characteristic triplet patterns due to spin-spin coupling with the spin-1 deuterium nucleus. Furthermore, these carbon signals are often shifted slightly upfield compared to their C-H counterparts, an effect known as the deuterium isotope effect on the chemical shift. researchgate.net
²H NMR: A ²H (deuterium) NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of successful labeling. researchgate.net
Mass Spectrometry (MS) Simulation: Mass spectrometry separates ions based on their mass-to-charge ratio. The deuterated molecule, this compound, has a higher molecular weight than its standard counterpart.
Molecular Ion Peak: The molecular ion peak ([M]+) in the mass spectrum of this compound will appear at a mass 6 units higher than that of 2,4-Xylidine.
Isotopic Distribution: The simulated isotopic pattern for this compound will be distinctly different, reflecting the increased mass. This allows for the quantification of the degree of deuteration in a sample. nih.govchemrxiv.org
Molecular Dynamics Simulations for Intermolecular Interactions and Environmental Behavior
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into bulk properties and behavior in different environments. nih.govrsc.orgnih.gov For this compound, MD simulations can elucidate how deuteration affects intermolecular forces and dynamics in a solution or condensed phase.
While the fundamental intermolecular forces (van der Waals, dipole-dipole) are electronically determined and thus nearly identical to the non-deuterated form, the dynamics of these interactions can be subtly altered. aip.org The increased mass of the deuterium atoms can lead to slower translational and rotational motions. These subtle dynamic differences can influence properties like diffusion rates and the structuring of solvent molecules around the solute. aip.org In the context of environmental behavior, these simulations could help model the partitioning and transport of the molecule, although significant differences compared to the non-deuterated form are not generally expected based on mass alone.
Interactions with Environmental Constituents (e.g., humic substances, mineral surfaces)
The environmental fate of 2,4-Xylidine is significantly influenced by its interactions with soil and sediment components. epa.gov Computational modeling helps elucidate the mechanisms of these interactions, such as adsorption on humic substances and mineral surfaces. While direct computational studies on this compound are not abundant in existing literature, the principles can be derived from studies on 2,4-Xylidine and other aromatic amines, combined with theoretical understanding of deuteration effects.
Interaction with Humic Substances:
Humic substances, complex organic macromolecules in soil, are known to bind aromatic amines, affecting their mobility and bioavailability. epa.govacs.org Experimental data for the non-deuterated 2,4-Xylidine indicate that it is likely to be significantly sorbed onto sediments and soils that contain humic substances. epa.gov In the absence of humic materials, this sorption is not significant. epa.gov
Computational models, such as molecular dynamics (MD) and density functional theory (DFT), are used to explore these interactions. acs.orgresearchgate.net Model structures representing humic acids are employed to calculate binding energies and understand the nature of the interaction forces. acs.orgresearchgate.netmdpi.com These interactions typically involve a combination of hydrogen bonding (via the amine group), van der Waals forces, and π-π stacking between the aromatic ring of the xylidine (B576407) molecule and aromatic moieties within the humic substance structure.
Interaction with Mineral Surfaces:
The adsorption of aromatic amines onto mineral surfaces, such as clays (B1170129) (e.g., montmorillonite) and metal oxides (e.g., hematite, alumina), is another critical process governing their environmental distribution. acs.orgrsc.orgmdpi.com DFT calculations are a primary tool for investigating these interactions, providing insights into adsorption energies, optimal binding geometries, and the nature of the chemical bonding. rsc.orgnih.govacs.org
Studies on aniline (B41778) and other aromatic compounds have shown that adsorption mechanisms on mineral surfaces can include:
Cation-π interactions: The electron-rich π-system of the aromatic ring interacts with exchangeable cations (like Na⁺, Ca²⁺) on the mineral surface. acs.orgmdpi.com
Hydrogen bonding: The amino group can act as a hydrogen bond donor, interacting with oxygen atoms on the mineral surface. acs.org
Direct coordination: The nitrogen atom of the amino group can coordinate directly with metal centers on the surface, particularly on metal oxides. mdpi.com
For this compound, computational modeling would predict similar primary interaction mechanisms. The amine group and the aromatic ring are the dominant features in surface binding. DFT calculations on the adsorption of amines on α-Al₂O₃ (alumina) have shown that the amine functional group binds more strongly to the surface than water, suggesting it can effectively compete for adsorption sites. rsc.org The presence of methyl groups on the ring influences the steric hindrance and the electronic properties of the aromatic system, which would be captured in DFT models. Deuteration of these methyl groups is a secondary effect. While not altering the primary chemical interactions, it could slightly modify the adsorption energy through changes in vibrational entropy and weak C-D···O interactions with the surface.
Below is a table summarizing typical interaction energies for relevant functional groups with a mineral surface, derived from DFT calculations, which provides a framework for understanding the potential interactions of this compound.
| Interacting Molecule/Group | Mineral Surface Model | Adsorption Energy (eV) | Type of Interaction | Reference |
| Amine (Methylamine) | α-Al₂O₃(0001) | -1.70 (dissociative) | N-Al bond, H-bonding | rsc.org |
| Aromatic (Benzene) | α-Fe₂O₃(0001) | -0.91 | π-surface interaction | mdpi.com |
| Aromatic (Benzene) | Forsterite {010} | -0.73 | van der Waals, π-surface | acs.org |
| Water | α-Al₂O₃(0001) | -1.61 (dissociative) | O-Al bond, H-bonding | rsc.org |
| Aniline | Montmorillonite | Not specified | Cation-π, H-bonding | acs.org |
This table presents data for model compounds to illustrate the magnitude of interaction energies. Specific values for this compound would require dedicated computational studies.
Conformational Analysis and Solvation Effects in Various Media
The three-dimensional structure (conformation) of this compound and its interaction with surrounding solvent molecules (solvation) are fundamental to its chemical reactivity and physical properties. Theoretical methods are indispensable for exploring the conformational landscape and quantifying solvation energies.
Conformational Analysis:
The key conformational flexibility in this compound involves the orientation of the amino group (-NH₂) relative to the aromatic ring and the rotation of the two deuterated methyl groups (-CD₃). The amino group is known to be non-planar with the ring in aniline. afit.edu The energy barrier to the inversion of the amino group and the rotational barriers of the methyl groups determine the conformational preferences.
Computational methods, particularly DFT, are used to perform conformational searches by systematically rotating the relevant dihedral angles to map the potential energy surface (PES). auremn.org.br These calculations yield the relative energies of different conformers (rotational isomers) and the energy barriers between them. For the non-deuterated 2,4-xylidine, as with other substituted anilines, the presence of ortho- and para-methyl groups influences the electronic structure and steric environment of the amino group, affecting its geometry and inversion barrier. afit.edu
A theoretical study on xylenol isomers (structurally related to xylidines) used DFT with the B3LYP functional and 6-311++G(d,p) basis set to determine the most stable conformers and their relative energies. researchgate.net A similar approach for this compound would provide a detailed understanding of its conformational landscape.
| Parameter | Computational Method | Finding for Analogous Compound | Relevance to this compound |
| Conformational Energy | DFT (B3LYP/6-311++G(d,p)) | Stable conformers of xylenol isomers identified. researchgate.net | Predicts stable rotamers based on -NH₂ and -CD₃ orientations. |
| Rotational Barriers | DFT, Microwave Spectroscopy | Aniline amino group has an inversion barrier. afit.edu | Deuteration can slightly modify the energy barriers for -NH₂ inversion and -CD₃ rotation. |
| Geometric Parameters | DFT | C-N bond length and -NH₂ out-of-plane angle are sensitive to ring substituents. afit.edu | Provides precise bond lengths and angles for the d6 isotopologue. |
Solvation Effects:
The interaction of this compound with different solvents (e.g., water, organic solvents) is crucial for understanding its solubility, partitioning behavior, and reactivity in solution. Computational solvation models are used to calculate properties like the solvation free energy. These models are generally categorized as implicit or explicit. mdpi.comnih.gov
Implicit Solvation Models: These methods, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comchinesechemsoc.orgfrontiersin.org They are computationally efficient for calculating the electrostatic component of solvation but may not fully capture specific interactions like hydrogen bonding. mdpi.comfrontiersin.org
Explicit Solvation Models: These methods involve simulating the solute molecule surrounded by a number of individual solvent molecules. mdpi.com QM/MM (Quantum Mechanics/Molecular Mechanics) is a popular hybrid approach where the solute (this compound) is treated with a high level of quantum theory, and the solvent molecules are treated with a more computationally efficient molecular mechanics force field. nih.gov This approach provides a more detailed picture of direct solute-solvent interactions, such as hydrogen bonds between the -NH₂ group and water molecules. frontiersin.org
For this compound, solvation in water would involve hydrogen bonding at the amino group and hydrophobic interactions around the aromatic ring and methyl groups. The effect of deuteration on solvation is primarily thermodynamic. Computational studies on other deuterated molecules have shown that deuteration can lead to small changes in hydration energy. mdpi.com For instance, the hydration energy of a deuterated histamine (B1213489) monocation was calculated to be slightly less favorable (by 0.43 kcal/mol) than its hydrogenated counterpart, a result of modified hydrogen bonding strengths. mdpi.com Similar calculations for this compound would be necessary to quantify the precise effect of methyl group deuteration on its solvation free energy in various media. The choice of computational model (implicit vs. explicit) can be critical, as implicit models may not accurately capture the subtle changes in non-covalent interactions caused by deuteration. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for 2,4 Xylidine D6
Advancements in Automated Deuteration Technologies and Sustainable Synthesis
The synthesis of deuterated compounds like 2,4-Xylidine-d6 is undergoing a technological revolution, moving towards more efficient, sustainable, and automated processes. Traditional batch synthesis methods for isotope labeling are often time-consuming and can be inefficient. x-chemrx.comnih.gov Modern approaches, particularly the adoption of continuous flow chemistry, are addressing these challenges by providing precise control over reaction parameters such as temperature and mixing, which enhances safety and improves yields. x-chemrx.com
Flow chemistry systems, such as the H-Cube® platform, can generate high-purity deuterium (B1214612) gas in-situ from the electrolysis of heavy water (D₂O), offering a safer and more convenient alternative to handling D₂ gas cylinders. thalesnano.comthalesnano.com This technology is being applied to a wide range of deuteration reactions. nih.gov Furthermore, the development of novel heterogeneous catalysts, including nanostructured iron catalysts, allows for the selective deuteration of anilines and other arenes using inexpensive D₂O, representing a scalable and more environmentally friendly approach. nih.gov These advancements are paving the way for the on-demand, cost-effective synthesis of this compound, making it more accessible for a broader range of research applications. bionauts.jp
| Synthesis Advancement | Key Benefits | Relevance to this compound |
| Continuous Flow Chemistry | Enhanced safety, precise reaction control, improved yields, and potential for automation. x-chemrx.comasymchem.com | Enables safer, more efficient, and scalable production. |
| In-situ Deuterium Generation | Avoids handling of flammable D₂ gas; uses readily available D₂O. thalesnano.comthalesnano.com | Simplifies the deuteration process, making it more suitable for standard laboratory settings. |
| Novel Heterogeneous Catalysts | Utilizes sustainable and inexpensive materials (e.g., iron); high selectivity. nih.gov | Reduces the environmental impact and cost of synthesis. |
| Late-Stage Isotopic Exchange | Allows for deuteration of complex molecules without de novo synthesis. x-chemrx.comabsiskey.com | Provides a versatile method for labeling molecules containing the 2,4-xylidine moiety. |
Integration into Advanced Analytical Platforms for Multi-Analyte Profiling
In the field of analytical chemistry, this compound is an ideal candidate for use as an internal standard in quantitative analyses, particularly those employing mass spectrometry. thalesnano.com Stable isotope-labeled compounds are the gold standard for internal standards because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, but are distinguishable by their mass-to-charge ratio. zeotope.com This allows for accurate correction of variations in sample preparation and instrument response.
The demand for sensitive methods to detect aromatic amines in environmental and biological samples is growing. Advanced analytical platforms like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the simultaneous determination of multiple aromatic amines in complex matrices such as urine. In such multi-analyte profiling, this compound can serve as a robust internal standard for the quantification of 2,4-Xylidine and other structurally related amines, ensuring high accuracy and reliability of the measurements. musechem.com Its use is critical for applications in biomonitoring and environmental science to assess human exposure and contamination levels. zeotope.com
Potential for Novel Applications in Materials Science and Polymer Chemistry
The incorporation of deuterium into materials offers unique advantages for characterization, particularly in polymer science. This compound can serve as a deuterated monomer or a precursor to create labeled polymers, such as polyanilines or polyimides. These deuterated polymers are invaluable probes for Small-Angle Neutron Scattering (SANS) experiments. nih.govnist.gov SANS is a powerful technique for investigating the structure, dynamics, and phase behavior of polymer systems. mdpi.comfz-juelich.de The significant difference in the neutron scattering length between hydrogen and deuterium provides a unique "contrast" that allows researchers to highlight specific components or domains within a complex polymer blend or composite material. fz-juelich.de
Future research could involve synthesizing polymers from this compound to study:
Polymer Morphology: Elucidating the arrangement of polymer chains in blends and composites. nih.gov
Chain Conformation: Understanding how polymer chains are configured in solution or in a solid state.
Degradation Mechanisms: Tracking the breakdown of materials by observing changes in the deuterated components over time.
By using this compound, scientists can gain unprecedented insights into material properties at the molecular level, facilitating the design of new polymers and advanced materials with tailored functionalities.
Role in Addressing Contemporary Chemical Research Challenges Through Isotopic Probes
Isotopic labeling is a cornerstone of mechanistic chemistry, and this compound serves as an effective isotopic probe for elucidating complex reaction pathways. thalesnano.com By substituting hydrogen with deuterium, researchers can investigate the kinetic isotope effect (KIE), where the difference in mass between the isotopes leads to changes in reaction rates. Observing a KIE can provide strong evidence for the involvement of a specific C-H bond cleavage in the rate-determining step of a reaction. researchgate.net
This approach can be applied to study the mechanisms of various processes involving 2,4-Xylidine or related aniline (B41778) derivatives, including:
Metabolic Pathway Elucidation: Tracing the metabolic fate of 2,4-Xylidine in biological systems to identify metabolites and understand enzymatic transformations. zeotope.com
Electrochemical Reactions: Investigating the mechanisms of anodic oxidation of anilines, which is relevant to organic synthesis and environmental remediation. nih.gov
Polymerization Kinetics: Studying the step-by-step process of polymer formation to optimize reaction conditions and control polymer properties.
The use of this compound as a tracer allows for precise tracking of the molecule through complex chemical or biological systems, providing critical data to solve fundamental research challenges. musechem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
